7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
CAS No.: 1055760-97-8
Cat. No.: VC11999493
Molecular Formula: C13H19NO6
Molecular Weight: 285.29 g/mol
* For research use only. Not for human or veterinary use.
![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid - 1055760-97-8](/images/structure/VC11999493.png)
Specification
CAS No. | 1055760-97-8 |
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Molecular Formula | C13H19NO6 |
Molecular Weight | 285.29 g/mol |
IUPAC Name | 7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
Standard InChI | InChI=1S/C13H19NO6/c1-13(2,3)20-12(19)14-6-4-5-7(14)9(11(17)18)8(6)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)(H,17,18) |
Standard InChI Key | BLXZJROBTIMWKP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2CCC1C(C2C(=O)O)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1C(C2C(=O)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The 7-azabicyclo[2.2.1]heptane system forms the structural backbone of the compound, substituting one bridgehead carbon in norbornane with a nitrogen atom . This modification introduces chirality and enhances reactivity, particularly in Diels-Alder reactions. The Boc group at the 7-position serves as a protective moiety for the amine, while the 2- and 3-carboxylic acid groups confer polarity and enable further functionalization .
Molecular Data
Property | Value |
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CAS Number | 1055760-97-8 |
Molecular Formula | C₁₃H₁₉NO₆ |
Molecular Weight | 285.29 g/mol |
SMILES Notation | O=C(N1C2CCC1C(C2C(=O)O)C(=O)O)OC(C)(C)C |
MDL Number | MFCD24542240 |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves multi-step sequences emphasizing stereocontrol and functional group compatibility. A seminal approach, detailed in US Patent 6384228B2, employs optically active precursors to construct the bicyclic core :
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Esterification and Alienation:
Optically active acetonedicarboxylic acid esters undergo dehydration to form allene-1,3-dicarboxylic acid derivatives. For example, reacting (R)- or (S)-1,3-acetonedicarboxylic acid menthyl ester with 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and triethylamine in methylene chloride yields the allene intermediate . -
Diels-Alder Cyclization:
The allene reacts with N-Boc-pyrrole under Lewis acid catalysis to form the 7-azabicyclo[2.2.1]heptene derivative. Subsequent ozonolysis and reductive workup afford the ketoester intermediate, 7-azabicyclo[2.2.1]heptan-2-one-3-carboxylic acid ester . -
Functionalization and Deprotection:
Hydrolysis of the ketoester under acidic conditions removes the Boc group and decarboxylates one acid, yielding the target dicarboxylic acid. Alternative routes may retain the Boc group for further applications .
Reaction Conditions and Yields
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Alienation Step: Conducted at 0–25°C in methylene chloride, achieving ~73% yield .
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Diels-Alder Reaction: Requires catalytic Lewis acids (e.g., BF₃·OEt₂) for regioselectivity, with yields exceeding 70% .
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Ozonolysis: Performed at −70°C, followed by dimethyl sulfide quenching to prevent over-oxidation .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water due to the hydrophobic Boc group. Stability studies suggest susceptibility to strong acids or bases, which cleave the Boc moiety or decarboxylate the carboxylic acids .
Thermal and Spectral Data
While explicit melting points or IR spectra are unpublished, analogous bicyclic compounds display:
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IR Absorptions: ~1710 cm⁻¹ (C=O stretch, Boc and carboxylic acids) .
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NMR Signatures: δ 1.41 ppm (Boc tert-butyl), δ 4.55 ppm (bridgehead protons) .
Applications in Pharmaceutical Chemistry
Intermediate in Alkaloid Synthesis
The compound serves as a precursor to epibatidine, a potent nicotinic acetylcholine receptor agonist. In the patent route, the ketoester derivative undergoes Grignard addition with 2-chloro-5-iodopyridine, followed by dehydration and reduction to yield epibatidine . This pathway underscores the molecule’s utility in constructing complex nitrogen heterocycles.
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